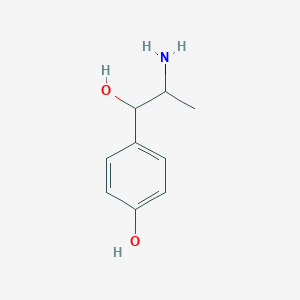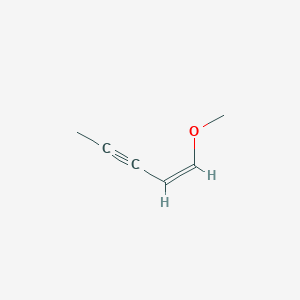
cis-1-Methoxy-1-penten-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1-Methoxy-1-penten-3-yne, also known as MPY, is an organic compound that has gained attention in the scientific community due to its unique properties and potential applications. MPY is a colorless liquid that is soluble in organic solvents and has a boiling point of 83-84°C.
Mécanisme D'action
The mechanism of action of cis-1-Methoxy-1-penten-3-yne is not well understood. However, it is believed that cis-1-Methoxy-1-penten-3-yne may act as an electrophile in some reactions. cis-1-Methoxy-1-penten-3-yne has been shown to react with nucleophiles such as thiols and amines, suggesting that it may have electrophilic properties.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of cis-1-Methoxy-1-penten-3-yne. However, it has been shown to be toxic to certain types of cells. cis-1-Methoxy-1-penten-3-yne has been shown to induce apoptosis, or programmed cell death, in human leukemia cells. It has also been shown to inhibit the growth of breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its unique properties. cis-1-Methoxy-1-penten-3-yne is a relatively stable compound that is easy to handle and store. It is also soluble in organic solvents, making it easy to use in a variety of reactions.
One limitation of using cis-1-Methoxy-1-penten-3-yne in lab experiments is its toxicity. cis-1-Methoxy-1-penten-3-yne is toxic to certain types of cells, which may limit its use in certain applications. Additionally, cis-1-Methoxy-1-penten-3-yne is a relatively new compound, and there is limited information available on its properties and potential applications.
Orientations Futures
There are several potential future directions for research on cis-1-Methoxy-1-penten-3-yne. One area of research could involve further studies on the mechanism of action of cis-1-Methoxy-1-penten-3-yne. Understanding how cis-1-Methoxy-1-penten-3-yne interacts with other molecules could lead to the development of new synthetic methods and applications.
Another area of research could involve the use of cis-1-Methoxy-1-penten-3-yne in drug discovery. cis-1-Methoxy-1-penten-3-yne has been shown to be toxic to certain types of cancer cells, suggesting that it may have potential as an anticancer agent. Further studies could explore the potential of cis-1-Methoxy-1-penten-3-yne in the development of new cancer treatments.
Conclusion:
In conclusion, cis-1-Methoxy-1-penten-3-yne is a unique compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cis-1-Methoxy-1-penten-3-yne could lead to the development of new synthetic methods, applications, and potential anticancer agents.
Méthodes De Synthèse
Cis-1-Methoxy-1-penten-3-yne can be synthesized through a variety of methods. One common method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with potassium methoxide to form cis-1-Methoxy-1-penten-3-yne. Another method involves the reaction of 1-penten-3-ol with methanesulfonyl chloride to form 1-methanesulfonyloxy-1-penten-3-ol, which is then treated with sodium methoxide to form cis-1-Methoxy-1-penten-3-yne.
Applications De Recherche Scientifique
Cis-1-Methoxy-1-penten-3-yne has been studied for its potential applications in various fields of science. One area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a building block for the synthesis of other organic compounds. cis-1-Methoxy-1-penten-3-yne can be used as a precursor to synthesize other compounds such as 1-methoxy-1-pentene, 1-methoxy-1-pentanone, and 1-methoxy-1-pentanol.
Another area of research involves the use of cis-1-Methoxy-1-penten-3-yne as a ligand in catalysis. cis-1-Methoxy-1-penten-3-yne has been shown to be an effective ligand in the palladium-catalyzed cross-coupling reaction of aryl chlorides with organostannanes. This reaction is important in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
Numéro CAS |
17053-80-4 |
|---|---|
Nom du produit |
cis-1-Methoxy-1-penten-3-yne |
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(Z)-1-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5- |
Clé InChI |
VIIKVNNELZKRAU-WAYWQWQTSA-N |
SMILES isomérique |
CC#C/C=C\OC |
SMILES |
CC#CC=COC |
SMILES canonique |
CC#CC=COC |
Synonymes |
(Z)-1-Methoxy-1-penten-3-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



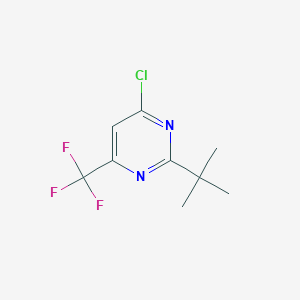
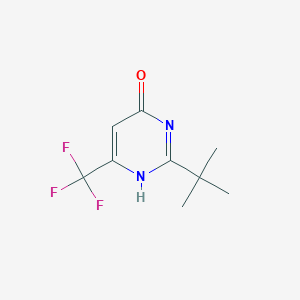
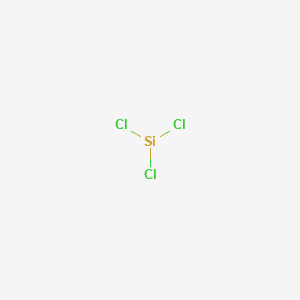
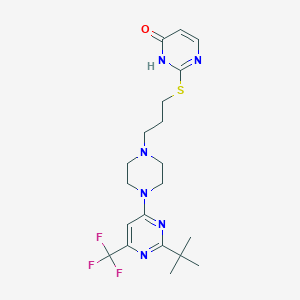
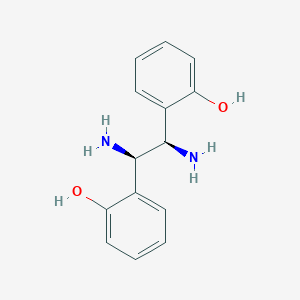
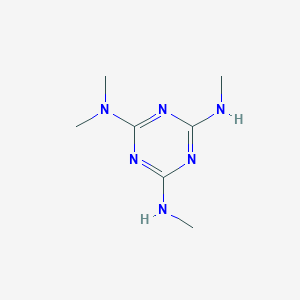
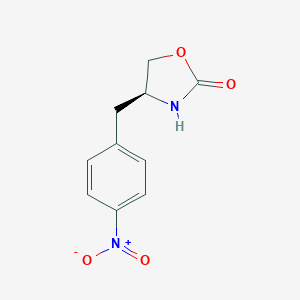
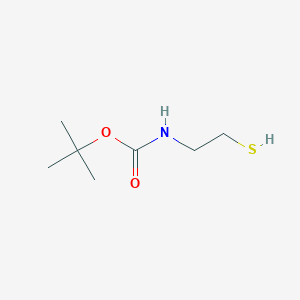
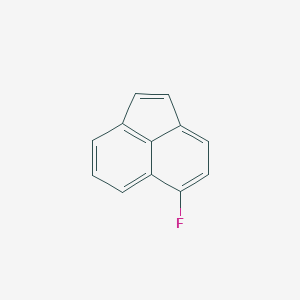
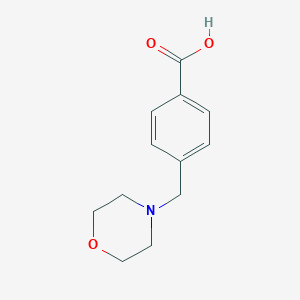
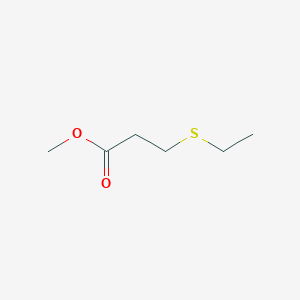
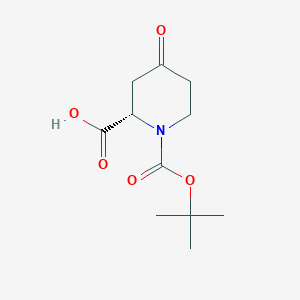
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
